Phenanthridine, 5-oxide

Description

Genesis and Historical Academic Context of Phenanthridine (B189435) N-Oxide Investigations

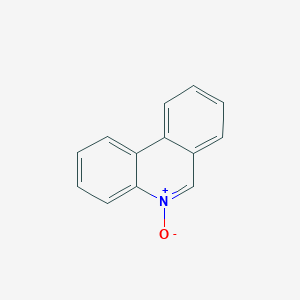

The study of phenanthridine derivatives dates back to the late 19th century, with the first synthesis of the parent compound, phenanthridine, accomplished by Pictet and Ankersmit in 1891 through the pyrolysis of the condensation product of benzaldehyde (B42025) and aniline (B41778). beilstein-journals.org The subsequent exploration of its derivatives led to the investigation of its N-oxide form, Phenanthridine 5-oxide. This N-oxide is a derivative of phenanthridine where an oxygen atom is bonded to the nitrogen at the 5-position of the tricyclic nucleus, which alters the electronic properties and reactivity of the parent molecule. ontosight.ai

Early academic interest in phenanthridine N-oxides is evidenced by research into their fundamental reactivity. For instance, a 1960 doctoral thesis focused on the nitration of phenanthridine N-oxide, among other heterocyclic N-oxides, highlighting an early drive to understand the electrophilic substitution patterns of these compounds. dissertation.com A notable study from 1966 by Acheson et al. detailed the reaction of phenanthridine 5-oxide with dimethyl acetylenedicarboxylate (B1228247), which led to the formation of a dibenzo[e,g]indolizine derivative, showcasing the utility of the N-oxide in synthesizing more complex heterocyclic systems. jbclinpharm.orgrsc.org

The photochemical reactivity of these compounds also became a subject of early investigation. A 1968 study by Taylor and Spence explored the photochemical reactions of 6-substituted phenanthridine 5-oxides. rsc.orgrsc.org They observed that the reaction pathway was highly dependent on the solvent, with irradiation in ethanol (B145695) leading to rearrangement to the corresponding 5-substituted phenanthridin-6(5H)-ones, while irradiation in benzene (B151609) resulted in a different set of products. rsc.org These early studies laid the groundwork for understanding the fundamental chemical behavior of phenanthridine N-oxides and their potential as synthetic intermediates. An interesting synthesis of phenanthridine-N-oxides was also reported involving the base-catalyzed condensation of certain 2-substituted 2-nitrobiphenyls. core.ac.uk

Strategic Importance and Research Landscape in Contemporary Chemical Sciences

The strategic importance of phenanthridine 5-oxide in modern chemical sciences is intrinsically linked to the broad significance of the phenanthridine scaffold. This structural motif is present in a wide array of biologically active natural products, pharmaceuticals, and functional materials. researchgate.net Consequently, the development of efficient synthetic routes to functionalized phenanthridines is a major focus of contemporary research, and phenanthridine 5-oxide often serves as a key precursor or intermediate in these synthetic strategies. researchgate.net

In recent years, there has been a surge of interest in novel synthetic methodologies, including photocatalysis, to construct phenanthridine derivatives. researchgate.net For example, pyridine (B92270) N-oxides have been investigated as hydrogen atom transfer (HAT) reagents for the photochemical C-H functionalization of electron-deficient heteroarenes like phenanthridine. semanticscholar.org Furthermore, phenanthridine 5-oxide itself is a valuable substrate in various transformations. It can be synthesized in a single step from phenanthridine using oxidizing agents. ontosight.aischolaris.ca

The reactivity of the N-oxide group makes it a versatile handle for introducing further complexity. It participates in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered rings. researchgate.netdntb.gov.ua For instance, the reaction of phenanthridine 5-oxide with acetylenic esters is a classic example of its utility in building fused heterocyclic systems. jbclinpharm.org

Research Findings on the Reactivity of Phenanthridine 5-Oxide and its Derivatives

The following table summarizes key findings from photochemical studies on substituted phenanthridine 5-oxides, illustrating the influence of substituents and solvents on reaction outcomes.

| Substrate | Solvent | Irradiation Conditions | Major Product(s) | Yield (%) | Reference |

| 6-Phenylphenanthridine (B3050595) 5-oxide | Ethanol | Not specified | 5-Phenylphenanthridin-6(5H)-one | ~100 | rsc.org |

| 6-Phenylphenanthridine 5-oxide | Benzene | Not specified | 6-Phenylphenanthridine, 5-Phenylphenanthridin-6(5H)-one, Dibenzo[c,f] ontosight.aischolaris.caoxazepine | 13.5, 30.5, 34.8 | rsc.org |

| 6-(α-Phenylpropyl)phenanthridine 5-oxide | Ethanol or Benzene | Not specified | 5-(α-Phenylpropyl)phenanthridin-6(5H)-one (racemic) | Not specified | rsc.org |

| 6-Diphenylmethylphenanthridine 5-oxide | Benzene | Not specified | Phenanthridin-6(5H)-one, 1,1,2,2-Tetraphenylethane | 17.2, 15.8 | rsc.org |

| 6-Cyanophenanthridine 5-oxide | Ethanol / 2-Methyltetrahydrofuran | 77 K | Stable oxaziridine (B8769555) intermediate | Not specified | researchgate.netacs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-oxidophenanthridin-5-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGIEESBTVXEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163052 | |

| Record name | Phenanthridine, 5-oxide (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-01-7 | |

| Record name | Phenanthridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridine, 5-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthridine, 5-oxide (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthridine, 5-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DVV3F9BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Methodologies for the Synthesis of Phenanthridine 5 Oxide and Its Structural Analogues

Direct N-Oxidation Protocols for Phenanthridine (B189435) Systems

The direct oxidation of the nitrogen atom within the phenanthridine scaffold represents a primary and efficient strategy for the synthesis of phenanthridine 5-oxide. This approach leverages a variety of oxidizing agents to introduce an oxygen atom at the N-5 position.

Peroxycarboxylic Acid Mediated Oxidation Approaches

Peroxycarboxylic acids are widely employed reagents for the N-oxidation of heteroaromatic compounds, including phenanthridine. Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a prominent choice due to its commercial availability, relative stability, and ease of handling. scienceinfo.comwikipedia.org The reaction mechanism involves the electrophilic transfer of an oxygen atom from the peroxyacid to the lone pair of electrons on the nitrogen atom of the phenanthridine ring. This process is often carried out in chlorinated solvents such as dichloromethane or chloroform at or below room temperature.

The general reactivity of peroxyacids is influenced by the electronic nature of the parent carboxylic acid; stronger parent acids correspond to more reactive peroxyacids. organicchemistrydata.org For instance, trifluoroperacetic acid is a more potent oxidant than peracetic acid or m-CPBA. organicchemistrydata.org The choice of peroxyacid can be critical in achieving high yields and selectivity, particularly when other oxidizable functional groups are present in the molecule.

Table 1: Common Peroxycarboxylic Acids in N-Oxidation

| Peroxycarboxylic Acid | Abbreviation | Typical Reaction Conditions |

| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane, 0°C to rt |

| Peracetic acid | PAA | Acetic acid, various temperatures |

| Trifluoroperacetic acid | TFPAA | Trifluoroacetic acid, various temperatures |

Hydrogen Peroxide-Based N-Oxidation Strategies

Hydrogen peroxide (H₂O₂) serves as a cost-effective and environmentally benign oxidant for the N-oxidation of phenanthridine. These reactions are typically catalyzed by acids or transition metals. Acid catalysis, often employing carboxylic acids like acetic acid, proceeds by protonating the hydrogen peroxide, enhancing its electrophilic character.

Transition metal catalysts can also activate hydrogen peroxide. For example, manganese complexes have been shown to be effective in various oxidation reactions, including epoxidations, using peracetic acid as the terminal oxidant. organic-chemistry.org While not specifically detailed for phenanthridine 5-oxide in the provided context, the principle of activating hydrogen peroxide or its derivatives with metal catalysts is a well-established strategy in oxidation chemistry.

Catalytic N-Oxidation Utilizing Heteropoly Acids (e.g., Phosphomolybdic Acid)

Heteropoly acids (HPAs) are complex inorganic polyoxometalates that can function as efficient catalysts in various oxidation reactions. Their utility in the N-oxidation of nitrogen-containing heterocyclic compounds has been demonstrated. For instance, phosphomolybdic acid can catalyze the oxidation of such compounds using hydrogen peroxide as the terminal oxidant.

The mechanism is believed to involve the formation of a peroxometalate complex, which then acts as the active oxygen transfer agent. This catalytic approach offers advantages such as high efficiency and the potential for catalyst recycling, contributing to more sustainable synthetic processes.

In Vitro Oxidative Biotransformation Studies (e.g., Microsomal Systems)

The formation of phenanthridine 5-oxide can also be studied through in vitro metabolic systems, which mimic the oxidative processes occurring in living organisms. Liver microsomes, containing a suite of cytochrome P450 enzymes, are commonly used for this purpose. These enzymes are capable of catalyzing a wide range of oxidative reactions, including the N-oxidation of xenobiotics.

In such studies, phenanthridine would be incubated with liver microsomes in the presence of NADPH (nicotinamide adenine dinucleotide phosphate) and oxygen. The enzymatic machinery of the microsomes would then facilitate the transfer of an oxygen atom to the nitrogen of phenanthridine, yielding phenanthridine 5-oxide as a metabolite. These studies are crucial for understanding the metabolic fate of phenanthridine and its derivatives in biological systems.

Intramolecular Cyclization Reactions for Phenanthridine 5-Oxide Scaffold Formation

An alternative to the direct oxidation of a pre-existing phenanthridine ring is the construction of the phenanthridine 5-oxide scaffold through intramolecular cyclization reactions.

Base-Catalyzed Cyclization of Ortho-Nitrobiphenyl Derivatives

A classical and effective method for the synthesis of phenanthridine 5-oxides involves the base-catalyzed intramolecular cyclization of appropriately substituted 2-nitrobiphenyls. In this approach, a 2-nitrobiphenyl bearing a suitable leaving group or an activatable position on the second phenyl ring undergoes cyclization in the presence of a base.

The reaction is initiated by the deprotonation of a carbon atom adjacent to the nitro group, which then acts as a nucleophile, attacking the other phenyl ring to form a new six-membered ring. Subsequent elimination and tautomerization steps lead to the formation of the phenanthridine 5-oxide structure. The choice of the base is critical and can range from alkali metal hydroxides to alkoxides, depending on the specific substrate and reaction conditions.

Iii. Chemical Reactivity and Mechanistic Elucidation of Phenanthridine 5 Oxide Transformations

Reductive Pathways of Phenanthridine (B189435) 5-Oxide

The reduction of the N-oxide group is a fundamental transformation that regenerates the parent phenanthridine heterocycle. This deoxygenation can be accomplished through various methods, including catalytic hydrogenation, hydride transfer, and the use of specific chemical reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of heteroaromatic N-oxides. The process involves the cleavage of the N-O bond in the presence of a metal catalyst and a hydrogen source.

Catalytic Hydrogenation: This method typically utilizes transition metal catalysts such as Palladium (Pd), Platinum (Pt), or Raney Nickel (Ni) with molecular hydrogen (H₂). The reaction proceeds via the catalytic activation of hydrogen and its subsequent addition across the N-O bond, leading to the formation of phenanthridine and water. The efficiency and conditions of the reaction can be influenced by the choice of catalyst, solvent, temperature, and pressure. The oxide support of the metal catalyst can also play a crucial role, with studies on other systems showing that the metal-support interface can be the primary site for hydrogen dissociation. nih.gov

Hydride Reduction: Powerful hydride-donating reagents are effective in the deoxygenation of phenanthridine 5-oxide. gla.ac.uk Reagents such as Lithium aluminum hydride (LiAlH₄) and Sodium borohydride (NaBH₄) can serve as the source of hydride ions (H⁻) that attack the electropositive nitrogen atom or a coordinated metal center, facilitating the cleavage of the N-O bond. LiAlH₄ is a particularly potent reducing agent for this purpose. ru.nl

A summary of common reductive systems is presented in the table below.

| Method | Typical Reagents/Catalysts | Product |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Phenanthridine |

| Hydride Reduction | LiAlH₄, NaBH₄ | Phenanthridine |

Deoxygenation of phenanthridine 5-oxide can also be achieved using various stoichiometric chemical reagents. Phosphorus-based compounds are particularly common for this transformation.

Phosphorus Halides: Trivalent phosphorus compounds, such as phosphorus trichloride (PCl₃) and phosphorus oxychloride (POCl₃), are classic and efficient reagents for the deoxygenation of aromatic N-oxides. The reaction mechanism involves the nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus atom. This is followed by the cleavage of the N-O bond, resulting in the formation of phenanthridine and a stable pentavalent phosphorus oxide species (e.g., POCl₃ from PCl₃).

Other Reducing Agents: Other chemical systems have been shown to effect the deoxygenation of phenanthridine 5-oxide. For instance, the reaction with dimethylketene in a chloroform solvent has been reported to cause deoxygenation. clockss.org The mechanism is believed to involve the nucleophilic attack of the N-oxide on the ketene. clockss.org

The table below details common chemical reducing agents for this process.

| Reagent Class | Specific Reagents | Key Mechanistic Step |

| Phosphorus (III) Halides | PCl₃, POCl₃ | Oxygen atom transfer to phosphorus |

| Ketenes | Dimethylketene | Nucleophilic attack of N-oxide on the ketene carbonyl |

Oxidative Transformations of the Phenanthridine 5-Oxide Moiety

The presence of the N-oxide group modifies the electronic properties of the phenanthridine ring, making certain positions susceptible to oxidative functionalization. These transformations often lead to the formation of hydroxylated derivatives or lactam structures, which are prevalent in biologically active alkaloids. nih.gov

A key transformation of phenanthridine and its N-oxide is the oxidation at the C6 position to form the corresponding lactam, 6(5H)-phenanthridinone. nih.govresearchgate.net This conversion is significant as the phenanthridinone scaffold is a core structure in many natural products. nih.gov

The mechanism for this transformation can vary depending on the reagents used. A common laboratory method involves reacting the N-oxide with acetic anhydride. This process is thought to proceed through several steps:

O-Acetylation: The N-oxide oxygen attacks the acetic anhydride to form an O-acetylated phenanthridinium intermediate.

Nucleophilic Attack: An acetate (B1210297) ion then acts as a nucleophile, attacking the now highly electrophilic C6 position. This results in the formation of a 6-acetoxy-5,6-dihydrophenanthridine derivative.

Elimination & Hydrolysis: Subsequent elimination of acetic acid rearomatizes the system, and hydrolysis of the resulting intermediate yields the final lactam product, 6(5H)-phenanthridinone.

This pathway allows for site-specific functionalization at the C6 position, which is activated by the N-oxide group. Under different conditions, it is possible to isolate intermediates like 6-hydroxyphenanthridine 5-oxide. Enzymatic oxidation, for example using aldehyde oxidase, can also convert the phenanthridine core into the phenanthridone structure. researchgate.net

Photochemistry provides a powerful, metal-free method to induce molecular rearrangements in aromatic N-oxides, leading to the formation of lactam isomers. nih.gov When phenanthridine 5-oxide is subjected to ultraviolet (UV) irradiation, it can undergo a rearrangement to yield 6(5H)-phenanthridinone. core.ac.uk

The generally accepted mechanism for this photochemical transformation involves the following key steps:

Photoexcitation: The phenanthridine 5-oxide molecule absorbs a photon, promoting it to an electronically excited state.

Ring Expansion: The excited state undergoes a rearrangement to form a transient, ring-expanded oxazepine intermediate.

Ring Contraction: This oxazepine intermediate is typically unstable and undergoes a subsequent thermal or photochemical rearrangement.

Lactam Formation: The rearrangement of the oxazepine leads to the formation of the thermodynamically stable 6(5H)-phenanthridinone.

This photochemical pathway is a characteristic reaction of many heteroaromatic N-oxides and provides an alternative route to the important phenanthridinone scaffold. nih.gov

Molecular Rearrangements and Ring Expansion Chemistry

The phenanthridine 5-oxide scaffold is susceptible to several molecular rearrangements, which are often driven by the release of strain or the formation of more stable products. These rearrangements can involve the N-oxide group directly or other parts of the molecular framework.

The most prominent example of a rearrangement involving both ring expansion and contraction is the photochemical conversion of phenanthridine 5-oxide into 6(5H)-phenanthridinone, as described previously (Section 3.2.2). The key step in this transformation is the formation of the seven-membered oxazepine ring from the excited state of the N-oxide. This transient, expanded ring structure is a crucial intermediate on the pathway to the final six-membered lactam.

Another significant molecular rearrangement is the reaction with acylating agents like acetic anhydride (discussed in Section 3.2.1). The transformation of the N-oxide into a C6-functionalized product via an "addition-elimination" type mechanism represents a formal rearrangement of the atoms within the system, leading to a new structural scaffold (the phenanthridinone). While other types of rearrangements, such as the Claisen rearrangement, have been studied on substituted phenanthridine derivatives, the transformations directly involving the N-oxide group are the most characteristic for the parent compound. nih.gov

Nucleophilic and Electrophilic Reactivity at the N-Oxide and Adjacent Positions

The N-oxide function in phenanthridine 5-oxide activates the heterocyclic ring, particularly the adjacent carbon positions, towards nucleophilic attack, while also being susceptible to electrophilic reagents itself.

Phenanthridine 5-oxide reacts with electrophilic reagents like acetic anhydride and tosyl chloride. These reactions typically lead to the formation of products resulting from rearrangement and substitution at the 6-position. jst.go.jp For instance, treatment with acetic anhydride results in the formation of 6-acetoxyphenanthridine, which subsequently rearranges to N-acetylphenanthridone. A similar reactivity is observed with tosyl chloride. jst.go.jp

Phenanthridine 5-oxide undergoes Reissert-type reactions, which are characteristic for N-oxides of quinoline and isoquinoline. In a classical Reissert reaction, the N-oxide is treated with a cyanide source, typically potassium cyanide, in the presence of an acylating agent. This reaction introduces a cyano group at the carbon atom adjacent to the nitrogen. For phenanthridine 5-oxide, the Reissert reaction yields 6-cyanophenanthridine. jst.go.jp An alternative method to achieve this transformation involves the use of dimethyl sulfate to form a quaternary salt, which then reacts with potassium cyanide to give the 6-cyano derivative in good yield. jst.go.jp

The N-O bond in phenanthridine 5-oxide can be cleaved under photochemical conditions, leading to deoxygenation and the formation of the parent phenanthridine. This process can be influenced by the presence of other molecules that can act as oxygen acceptors. For example, in the presence of dienes, the photochemical reaction of 6-cyanophenanthridine 5-oxide favors deoxygenation as the main pathway.

The mechanism of deoxygenation often involves the transfer of the oxygen atom to a suitable substrate. While specific studies on phenanthridine 5-oxide are part of a broader field, the general principle involves the photoexcited N-oxide transferring an oxygen atom, O(3P), to an acceptor molecule. nih.gov Modern photocatalytic methods, employing catalysts such as rhenium complexes, have been developed for the efficient and versatile deoxygenation of various N-heterocyclic N-oxides under mild conditions. chemrxiv.org

Radical-Mediated Reactions and their Mechanistic Pathways

The N-O bond of phenanthridine 5-oxide is susceptible to homolytic cleavage, making it a potential precursor for radical-mediated reactions. The photochemistry of 6-substituted phenanthridine N-oxides has been suggested to involve intermediates with diradical character, pointing to the accessibility of radical pathways upon photoexcitation.

Recent advances have focused on utilizing the N-O bond in heterocyclic N-oxides as a trigger for radical generation. Photoinduced N-O bond fragmentation in acylated N-oxides, such as those derived from quinoline or acridine, can generate alkyl radicals from carboxylic acids. nih.gov This strategy allows for subsequent radical reactions, like the Minisci alkylation. By analogy, phenanthridine 5-oxide derivatives could serve as precursors in similar radical-generating schemes. Furthermore, the synthesis of phenanthridines and their N-oxides can itself proceed through cascade radical addition/cyclization processes, underscoring the importance of radical intermediates in the chemistry of this heterocyclic system. researchgate.net

Iv. Development and Research of Phenanthridine 5 Oxide Derivatives and Analogues

Synthesis and Characterization of Phenanthridinone Scaffold from N-Oxide Precursors

A significant application of phenanthridine (B189435) 5-oxide derivatives is their role as precursors in the synthesis of the phenanthridinone framework. One notable method involves the photochemical rearrangement of 6-substituted phenanthridine N-oxides. This process typically yields two main products: N-substituted phenanthridones, resulting from a 1,2-oxygen and substituent shift, and dibenzo[d,f]-1,3-oxazepines, which are products of ring enlargement.

The outcome of this photorearrangement is highly dependent on the nature of the substituent at the 6-position and the solvent used, which influences the stability of the diradical intermediates proposed to be involved in the reaction pathway. For instance, with a 6-phenyl substituent, the reaction pathway can be directed toward the desired phenanthridone product by changing the solvent. In ethanol (B145695), the N-phenylphenanthridone is the predominant product, whereas in benzene (B151609), the reaction favors the formation of the dibenzo[d,f]-1,3-oxazepine. This demonstrates the tunability of the reaction to selectively yield the phenanthridinone scaffold.

The characterization of these products relies on standard spectroscopic techniques. The formation of the phenanthridone is confirmed by the appearance of a characteristic carbonyl (C=O) stretch in the infrared spectrum and the corresponding shifts in nuclear magnetic resonance (NMR) signals, indicating the transformation of the N-oxide into a lactam structure.

| 6-Substituent on Phenanthridine N-Oxide | Solvent | Major Product Type | Notes |

|---|---|---|---|

| Diphenylmethyl | Benzene | N-Substituted Phenanthridone | Rearrangement predominates with 45% substituent loss. |

| Diphenylmethyl | Ethanol | N-Substituted Phenanthridone | Rearrangement predominates with only 2% substituent loss. |

| Phenyl | Ethanol | N-Substituted Phenanthridone | Process (a) predominates. |

| Phenyl | Benzene | Dibenzo[d,f]-1,3-oxazepine | Process (b) predominates. |

| p-Nitrophenyl | Benzene & Ethanol | Dibenzo[d,f]-1,3-oxazepine | Process (b) predominates in both solvents. |

| Cyano | Benzene | Dibenzo[d,f]-1,3-oxazepine | Process (b) predominates. |

Phenanthridine 5-Oxide as a Building Block for Nitrone Generation and Reactivity Studies

Phenanthridine 5-oxide is an effective precursor for the generation of diaryl nitrones. These phenanthridine-based nitrones are stable and highly reactive dipoles, making them valuable in various cycloaddition reactions. A key application of these nitrones is in strain-promoted alkyne-nitrone cycloadditions (SPANC), a bioorthogonal chemistry technique used for labeling biomolecules.

The synthesis of the parent phenanthridine nitrone begins with the N-oxidation of commercially available phenanthridine. This is achieved using hydrogen peroxide in the presence of a catalyst like phosphomolybdic acid, yielding phenanthridine 5-oxide. This N-oxide can then be further functionalized to generate nitrone derivatives. These diaryl nitrones, stabilized by the phenanthridine ring system, exhibit enhanced stability in aqueous conditions while maintaining high reactivity towards strained alkynes. This combination of stability and reactivity makes them superior to other nitrones that may undergo rearrangement or require copper catalysis, which can be toxic in biological systems.

Kinetic studies have shown that phenanthridine-based nitrones react rapidly with strained cyclooctynes, displaying large bimolecular rate constants. This high reactivity is crucial for efficient labeling at low concentrations, a common requirement in biological experiments. The resulting cycloadducts are stable, allowing for robust detection and analysis.

Systematic Functionalization of the Phenanthridine 5-Oxide Nucleus

The functionalization of the phenanthridine 5-oxide core allows for the systematic modification of its chemical and physical properties. The introduction of various substituent groups can profoundly influence the electronic distribution within the aromatic system, thereby altering its reactivity and potential applications.

The electronic properties and reactivity of the phenanthridine 5-oxide nucleus are significantly modulated by the presence of substituents. The N-oxide group itself acts as a strong electron-donating group through resonance, while being inductively electron-withdrawing. This dual nature activates the aromatic ring system towards certain reactions and directs incoming groups to specific positions.

The influence of substituents is clearly observed in the photochemical rearrangement of 6-substituted phenanthridine N-oxides. The nature of the substituent at the 6-position dictates the preferred reaction pathway.

Aryl groups (e.g., phenyl, diphenylmethyl) can stabilize the intermediates required for rearrangement to the phenanthridone.

Electron-withdrawing groups (e.g., p-nitrophenyl, cyano) at the 6-position tend to favor the ring-expansion pathway, leading to the formation of dibenzo[d,f]-1,3-oxazepines. This indicates that by withdrawing electron density, these substituents destabilize the pathway leading to the phenanthridone product, making the alternative ring-enlargement pathway more favorable.

These findings highlight the delicate electronic balance within the molecule and demonstrate that targeted substitution can be used to control reaction outcomes.

The regioselective functionalization of the phenanthridine 5-oxide nucleus is governed by the powerful directing effect of the N-oxide group. In the context of electrophilic aromatic substitution, the oxygen atom of the N-oxide can donate electron density into the aromatic system via resonance. This donation preferentially increases the electron density at the positions ortho and para to the nitrogen atom, making them more nucleophilic and thus more susceptible to attack by electrophiles.

This principle is well-established in the chemistry of simpler heterocyclic N-oxides, such as pyridine-N-oxide. Nitration of pyridine-N-oxide, for example, occurs almost exclusively at the 4-position (para-position), producing 4-nitropyridine-N-oxide in high yield. This is a direct consequence of the N-oxide group activating the ring and directing the incoming electrophile (the nitronium ion, NO₂⁺). Without the N-oxide, pyridine (B92270) itself is highly resistant to electrophilic substitution.

V. Advanced Spectroscopic and Photophysical Investigations of Phenanthridine 5 Oxide Systems

Electronic Absorption and Emission Spectroscopy

The interaction of phenanthridine (B189435) 5-oxide systems with light is fundamentally characterized by their electronic absorption and emission spectra. These spectra are sensitive to the molecular environment, providing a window into the nature of the solute-solvent interactions and the efficiency of radiative decay processes.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of polar molecules like phenanthridine derivatives. This phenomenon provides valuable information about the electronic distribution in the ground and excited states.

A detailed study on a specific phenanthridine derivative, 1-(4-Dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone (6-KMPT), illustrates this behavior. The UV-vis absorption and fluorescence spectra of this compound were recorded in various solvents of differing polarity. The observed spectral shifts are indicative of the interactions between the dye molecule and the solvent.

Generally, in π → π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift, moving the absorption to a longer wavelength. Conversely, for n → π* transitions, increasing solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths. The behavior of 6-KMPT suggests that the nature of its electronic transitions is significantly influenced by the surrounding solvent molecules.

The fluorescence emission of 6-KMPT also exhibits strong positive solvatochromism, where the emission peak shifts to longer wavelengths as the solvent polarity increases. This indicates a larger dipole moment in the excited state compared to the ground state, a common feature for donor-π-acceptor molecules. The stabilization of the more polar excited state by polar solvents lowers its energy, resulting in a red-shifted emission.

Table 1: Solvent-Dependent Spectral Data for 1-(4-Dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone (6-KMPT) (Data sourced from Hassanzadeh et al.)

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| n-Hexane | 419.8 | 480.2 | 2919.1 |

| Benzene (B151609) | 430.2 | 506.4 | 3449.2 |

| Chloroform | 439.4 | 520.8 | 3584.2 |

| Acetonitrile | 434.6 | 545.2 | 4734.8 |

| Ethanol (B145695) | 434.2 | 520.4 | 3846.8 |

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. This parameter, along with the fluorescence lifetime (τ), provides critical insights into the de-excitation pathways of the excited state.

Recent studies on a novel class of 3-(dimethylamino)phenanthridine (3-DMAPh) derivatives, designed as photoremovable protecting groups, have provided valuable data on their photophysical properties in Dimethyl sulfoxide (B87167) (DMSO). While fluorescence lifetime data is not extensively detailed in these specific studies, the fluorescence quantum yields have been systematically measured.

The quantum yield is highly sensitive to the molecular structure, particularly the nature of substituents on the phenanthridine ring. For instance, compound 6f in the study by Attiach et al., which features a strong electron-withdrawing group (EWG), was found to be non-fluorescent in a polar solvent like DMSO. This is attributed to a strong intramolecular charge transfer transition that promotes non-radiative decay pathways. In contrast, other derivatives with different substituents exhibit measurable fluorescence, indicating that electronic modifications can be used to tune the emissive properties of the phenanthridine core. The research highlights that electron-donating groups (EDGs) may favor higher quantum yield values.

Table 2: Photophysical Data for Selected 3-(Dimethylamino)phenanthridine (3-DMAPh) Derivatives in DMSO (Data sourced from Attiach et al.)

| Compound | Substituent (R) | λabs (nm) | λem (nm) | Molar Absorptivity εmax (M-1cm-1) | Fluorescence Quantum Yield (Φf) |

| 6a | H | 395 | 500 | 2500 | 0.012 |

| 6b | Me | 398 | 505 | 2600 | 0.026 |

| 6c | OMe | 402 | 520 | 2800 | 0.015 |

| 6e | F | 399 | 503 | 2400 | 0.010 |

| 6f | NO2 | 410 | - | 3500 | Non-fluorescent |

Photoluminescence and Excited State Characterization

The photoluminescence of phenanthridine 5-oxide systems is characterized by emission from the lowest singlet excited state (S₁). The nature of this excited state and the dynamics of its decay are central to understanding the molecule's fluorescence behavior. The excited state can be influenced by intramolecular charge transfer (ICT), a process where electron density is redistributed across the molecule upon excitation.

In derivatives like 3-DMAPhs, the presence of an electron-donating dimethylamino group and the aromatic phenanthridine core facilitates ICT upon photoexcitation. The character of the excited state can be significantly altered by additional substituents. Strong electron-withdrawing groups can enhance the ICT character to such an extent that the molecule becomes non-emissive in polar solvents, as the highly polar excited state is quenched through non-radiative pathways.

The dynamics of the excited state encompass all processes that occur following the absorption of a photon, including vibrational relaxation, internal conversion, intersystem crossing to the triplet state, and fluorescence. While detailed excited-state dynamics for phenanthridine 5-oxide itself are not extensively documented, studies on related N-heterocyclic aromatic compounds show that processes like intersystem crossing can be highly efficient, providing a competitive pathway to fluorescence. The characterization of these states often involves transient absorption spectroscopy and computational methods to map the potential energy surfaces and identify decay pathways.

Application in the Design of Photoremovable Protecting Groups (Photocages)

A significant application of the photophysical properties of phenanthridine systems is in the development of photoremovable protecting groups (PPGs), also known as photocages. PPGs are molecules that can be attached to a biologically active compound, rendering it inactive. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active compound with high spatiotemporal precision.

Recently, a new class of phenanthridine-based PPGs has been rationally designed to have red-shifted absorption, extending beyond 400 nm. This is advantageous for biological applications as longer wavelengths of light have deeper tissue penetration and are less damaging to cells. The 3-(dimethylamino)phenanthridine (3-DMAPh) scaffold was investigated as a promising core for these new PPGs.

Research has focused on synthesizing a library of 3-DMAPh derivatives with various electron-donating and electron-withdrawing groups to study how these modifications affect their photolytic efficiency. A key parameter for a PPG is its uncaging quantum yield (Φu), which measures the efficiency of the photorelease process. It was found that strategic substitution on the phenanthridine ring could significantly enhance this efficiency. For example, a dimethoxy-substituted derivative (6g ) was shown to have an uncaging quantum yield of 10.6%, a four-fold increase compared to the unsubstituted parent compound (6a ). This enhancement demonstrates the potential for fine-tuning the properties of phenanthridine-based photocages for broader applications in areas like controlled drug delivery and molecular manipulation.

Vi. Electrochemical Characterization and Redox Behavior of Phenanthridine 5 Oxide

Cyclic Voltammetry Studies of Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox behavior of chemical species. It provides critical information on oxidation and reduction potentials, the stability of electrochemically generated intermediates, and the reversibility of electron transfer processes. While CV has been employed to elucidate the mechanisms of reactions involving various heterocyclic N-oxides, specific quantitative data detailing the oxidation and reduction peak potentials for unsubstituted phenanthridine (B189435) 5-oxide are not extensively documented in dedicated studies.

Mechanistic investigations of related N-heteroaromatic N-oxides have utilized cyclic voltammetry to suggest the involvement of radical pathways in their electrochemical transformations researchgate.net. Similarly, CV has been instrumental in supporting proposed mechanisms for the electrosynthesis of phenanthridine derivatives, confirming the catalytic role of electron transfer in these reactions rsc.org.

A typical cyclic voltammetry experiment would yield data on the anodic (oxidation) and cathodic (reduction) peak potentials, which are crucial for designing electrosynthetic applications. The data would be presented in a format similar to the conceptual table below.

| Parameter | Description | Typical Unit |

|---|---|---|

| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. | V (vs. reference electrode) |

| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed. | V (vs. reference electrode) |

| Formal Potential (E°') | The thermodynamic potential of the redox couple, often estimated as (Epa + Epc)/2 for reversible systems. | V (vs. reference electrode) |

| Peak Separation (ΔEp) | The difference between Epa and Epc (|Epa - Epc|), which indicates the electrochemical reversibility of the process. | mV |

Electrosynthesis Applications involving Phenanthridine 5-Oxide or its Derivatives

The redox activity of the N-oxide functional group makes phenanthridine 5-oxide a valuable substrate in electrosynthesis, which uses electric current to drive chemical reactions, often avoiding harsh reagents and providing high selectivity.

A significant application is the electrochemical deoxygenation of N-heteroaromatic N-oxides. A developed method demonstrates that phenanthridine 5-oxide can be efficiently reduced to its parent N-heteroaromatic, phenanthridine thieme-connect.com. This reaction proceeds in an aqueous solution without the need for transition-metal catalysts or chemical reducing agents that generate waste thieme-connect.com. The electrosynthesis is typically carried out at a constant current until the starting material is consumed, showcasing a green and efficient synthetic route thieme-connect.com.

| Parameter | Condition |

|---|---|

| Substrate | Phenanthridine 5-Oxide |

| Product | Phenanthridine |

| Anode | Reticulated Vitreous Carbon (RVC) |

| Cathode | Lead (Pb) plate |

| Solvent System | MeCN:H₂O (4:1) |

| Electrolysis Mode | Constant current (10 mA) |

| Key Advantage | Avoids transition-metal catalysts and chemical reducing agents. |

Beyond direct transformation, related aromatic N-oxides, such as pyridine (B92270) N-oxides, have been explored as potent hydrogen atom transfer (HAT) catalysts in electrochemical applications. These N-oxides can be used as mediators for the selective electrochemical oxidation of benzylic C(sp³)–H bonds to ketones acs.org. The electronic properties of these mediators, which determine their oxidation potential, can be fine-tuned by altering substituents on the aromatic ring acs.org. This highlights the broader potential of the N-oxide functional group in mediating electrosynthetic transformations.

Mechanistic Analysis of Electron Transfer and Redox Processes

The redox behavior of phenanthridine 5-oxide is centered on the N-O bond. The electrochemical reduction and oxidation processes involve distinct electron transfer mechanisms.

Reduction Pathway: The electrochemical deoxygenation of phenanthridine 5-oxide to phenanthridine is a reductive process that involves the transfer of electrons to the N-oxide moiety thieme-connect.com. The reaction mechanism proceeds via the cleavage of the N-O bond. This transformation requires two electrons and two protons to form the parent heterocycle and a molecule of water. The process demonstrates the utility of using electrons as a "reagent" to achieve chemical transformations that would otherwise require stoichiometric reducing agents thieme-connect.com.

Oxidation Pathway: While the reduction of N-oxides is well-established, their single-electron oxidation represents a less conventional but powerful area of their chemistry. Studies on various aromatic N-oxides show their ability to undergo single-electron transfer (SET) to form reactive radical intermediates under photocatalytic conditions digitellinc.com. Mechanistic investigations involving electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry on other heterocyclic N-oxides have suggested pathways featuring radical intermediates researchgate.net. By analogy, the electrochemical oxidation of phenanthridine 5-oxide could proceed through an initial single-electron transfer from the N-oxide, generating a b-oxyphenanthridinium radical cation. Such reactive species can then engage in a variety of subsequent chemical transformations, opening avenues for novel synthetic methods.

Vii. Theoretical and Computational Studies of Phenanthridine 5 Oxide

Quantum Chemical Calculation of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of Phenanthridine (B189435) 5-oxide. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its chemical properties.

Detailed research findings indicate that the electronic properties of heterocyclic molecules are heavily influenced by the arrangement of π-electrons and the presence of heteroatoms. In Phenanthridine 5-oxide, the N-oxide group significantly alters the electronic landscape of the parent phenanthridine structure. It acts as a strong electron-withdrawing group, which influences the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability and its absorption of UV-Vis light. nih.gov

From these electronic structure calculations, a variety of reactivity descriptors can be derived. These descriptors quantify aspects of a molecule's reactivity and are essential for predicting its behavior in chemical reactions. ethz.ch Natural Bond Orbital (NBO) analysis, for instance, can reveal charge distributions and the nature of electronic transitions (e.g., n→π* and π→π*), which are responsible for the molecule's absorption spectra. nih.gov

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Symbol | Description | Predicted Influence on Phenanthridine 5-Oxide |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The N-oxide group lowers this energy, making it less susceptible to oxidation than phenanthridine. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The N-oxide group lowers this energy, making the molecule more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | A smaller gap suggests higher reactivity and corresponds to longer wavelength electronic absorptions. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and thermodynamic stability of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for systems like Phenanthridine 5-oxide. nih.gov

DFT calculations are used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net For Phenanthridine 5-oxide, DFT would predict a largely planar tricyclic system, with specific bond lengths and angles determined by the electronic effects of the fused rings and the N-oxide group. The N-O bond length and the geometry around the nitrogen atom are particularly important outputs of these calculations.

Furthermore, DFT is employed to calculate the total electronic energy of the molecule, which can be used to predict heats of formation and reaction energies. chemrxiv.org By comparing the energies of different isomers or conformers, the most stable form can be identified. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G**) that defines the mathematical functions used to describe the atomic orbitals. nih.gov

Table 2: Predicted Molecular Geometry Parameters for Phenanthridine 5-Oxide from DFT Calculations

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | N-O | ~1.28 Å |

| Bond Length | C-N | ~1.35 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.42 Å |

| Bond Angle | C-N-C | ~121° |

| Bond Angle | C-N-O | ~119.5° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. aps.org For a semi-rigid molecule like Phenanthridine 5-oxide, MD is particularly useful for studying its behavior in solution and its interactions with other molecules.

Conformational Analysis: While the phenanthridine core is largely planar, small deviations and vibrations can occur. MD simulations can explore the accessible conformations, such as slight puckering or twisting of the ring system, and determine their relative populations under different conditions (e.g., in various solvents). researchgate.net

Intermolecular Interactions: MD simulations provide a dynamic picture of how Phenanthridine 5-oxide interacts with its environment. By simulating the molecule in a box of solvent (e.g., water), one can analyze the formation and lifetime of hydrogen bonds between the N-oxide oxygen and solvent molecules. In systems with multiple solute molecules, MD can be used to study aggregation and π-π stacking interactions, where the planar aromatic faces of the molecules align. mdpi.com These simulations rely on a force field, a set of parameters that describes the potential energy of the system, to calculate the forces between atoms and govern their movements. physchemres.org

Development of Computational Models for Structure-Property Relationship Predictions

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are developed to predict the biological activity or physical properties of molecules based on their structure. nih.govresearchgate.net These models establish a mathematical correlation between calculated molecular descriptors and an observed property.

The development process involves several steps:

Data Set Compilation: A set of molecules with known properties (e.g., cytotoxicity, solubility) is assembled. For Phenanthridine 5-oxide, this would involve synthesizing and testing a series of derivatives.

Descriptor Calculation: For each molecule in the set, a wide range of descriptors is calculated using methods described in the sections above (quantum chemical, DFT). These can include electronic, steric, and lipophilic parameters.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation linking a selection of descriptors to the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using statistical cross-validation and by making predictions for an external set of molecules not used in the model's creation. nih.gov

For closely related compounds like benzo[c]phenanthridine (B1199836) derivatives, QSAR models have been successfully developed to predict their antitumor activity. nih.gov These models use 2D and 3D descriptors to correlate molecular structure with cytotoxicity against various cancer cell lines, demonstrating the utility of this approach for designing new analogues with potentially higher activity. nih.gov

Table 3: Components of a Typical QSAR/QSPR Model Development

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity or physical property to be predicted. | IC50 value for cytotoxicity. |

| Independent Variables | Calculated molecular descriptors. | EHOMO, molecular weight, surface area, dipole moment. |

| Statistical Method | Algorithm used to create the correlation. | Partial Least Squares (PLS), Support Vector Machine (SVM). |

| Validation Metrics | Statistical parameters to assess the model's quality and predictability. | R² (coefficient of determination), q² (cross-validated R²), r² (external validation R²). nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Phenanthridine |

| Phenanthridine 5-oxide |

Viii. Molecular Interactions and Mechanistic Biological Insights Strictly Molecular Focus

Mechanistic Investigations of DNA Intercalation by Phenanthridine (B189435) Derivatives

Phenanthridine derivatives are well-known for their ability to insert themselves between the base pairs of DNA, a process known as intercalation. This interaction is a cornerstone of their biological effects and has been the subject of extensive mechanistic studies. The size and planarity of the phenanthridine ring system are highly complementary to the shape of a DNA base pair, facilitating its insertion into the double helix. nih.gov

Analysis of Aromatic Surface and Charge Contributions to Polynucleotide Interactions

The interaction between phenanthridine derivatives and polynucleotides is a finely tuned interplay of several factors, primarily the aromatic surface area and the electrostatic charges of the molecule.

Aromatic Surface and π-π Stacking: The flat, polyaromatic structure of the phenanthridine core is crucial for its ability to intercalate into DNA. researchgate.net This allows for significant π-π stacking interactions with the aromatic bases of DNA. The extent of this aromatic surface directly influences the stability of the intercalated complex. Larger aromatic systems generally lead to stronger binding.

The combination of these forces—hydrophobic interactions from the aromatic surface and electrostatic attraction from a positive charge—drives the efficient intercalation of phenanthridine derivatives into the DNA double helix. beilstein-journals.org

Kinetic Studies of DNA-Ligand Association and Dissociation (e.g., Optical Tweezers)

Understanding the kinetics of how phenanthridine derivatives associate with and dissociate from DNA provides deeper mechanistic insights that are not available from equilibrium measurements alone. beilstein-journals.orgnih.gov Techniques like optical tweezers have become invaluable in studying these dynamics at the single-molecule level. nih.govresearchgate.net

Optical tweezers can be used to apply force to a single DNA molecule and measure its extension. nih.govmdpi.com The binding of an intercalating agent like a phenanthridine derivative will lengthen and unwind the DNA, and these changes can be precisely measured.

A notable study using optical tweezers on phenanthriplatin, a platinum-based anticancer agent containing a phenanthridine ligand, revealed a two-step binding mechanism. nih.gov

Fast and Reversible Intercalation: An initial, rapid (time constant of approximately 10 seconds) and reversible lengthening of the DNA was observed. This is attributed to the partial intercalation of the phenanthridine ring into the DNA. nih.gov

Slow and Irreversible Covalent Binding: This was followed by a much slower, irreversible elongation of the DNA that reached equilibrium in about 30 minutes. This second step corresponds to the covalent binding of the platinum to a purine base (likely the N7 atom) on the DNA. nih.gov

These single-molecule studies demonstrate that the intercalation of the phenanthridine moiety facilitates the subsequent covalent binding, highlighting a cooperative mechanism. nih.gov The stereochemistry of the complex is also critical, as the trans isomer of phenanthriplatin only showed the fast, reversible intercalation, indicating that the geometry of the cis isomer is essential for the irreversible covalent binding. nih.gov

In Vitro Enzyme Inhibition Mechanisms Attributed to Phenanthridine Scaffolds

The phenanthridine scaffold is a key structural feature in a number of potent enzyme inhibitors. Their mechanism of action often involves their ability to interact with DNA, thereby interfering with enzymes that process DNA, such as topoisomerases.

Topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription. wikipedia.org Topoisomerase inhibitors can be broadly categorized as poisons, which stabilize the transient DNA-enzyme complex, leading to DNA strand breaks, or catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. wikipedia.orgmdpi.com

Several benzo[c]phenanthridine (B1199836) alkaloids, which contain the phenanthridine core structure, have been identified as topoisomerase inhibitors. nih.govaacrjournals.org

Fagaronine and Nitidine: These natural alkaloids are known to be inhibitors of topoisomerases. aacrjournals.org

NK314: This synthetic benzo[c]phenanthridine derivative is a potent inhibitor of topoisomerase IIα. aacrjournals.orgnih.gov In vitro assays have shown that NK314 inhibits the ability of topoisomerase IIα to relax supercoiled DNA and traps the enzyme in its cleavage complex intermediate. This leads to the generation of double-strand DNA breaks, which can trigger cell cycle arrest and apoptosis. aacrjournals.orgnih.gov

The table below summarizes the inhibitory activity of some phenanthridine derivatives against topoisomerases.

| Compound | Target Enzyme | Mechanism of Action |

| Fagaronine | Topoisomerase I/II | DNA binding agent and topoisomerase inhibitor nih.govaacrjournals.org |

| Nitidine | Topoisomerase I | Topoisomerase I inhibitor aacrjournals.org |

| NK314 | Topoisomerase IIα | Stabilizes the cleavage complex, leading to DNA double-strand breaks aacrjournals.orgnih.gov |

| Ethoxidine | Topoisomerase I | Topoisomerase I suppressor nih.gov |

Supramolecular Interactions and Self-Assembly of Phenanthridine 5-Oxide Constructs

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. longdom.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, can drive the spontaneous self-assembly of molecules into well-defined, functional structures. longdom.orgresearchgate.net

While specific studies on the self-assembly of phenanthridine 5-oxide are not extensively detailed in the provided search results, the general principles of supramolecular chemistry can be applied. The phenanthridine core, with its extended π-system, is prone to π-π stacking interactions, which can lead to the formation of ordered aggregates. nih.gov The presence of the N-oxide introduces a polar group capable of participating in hydrogen bonding and other dipole-dipole interactions.

These non-covalent interactions can induce the assembly of phenanthridine 5-oxide constructs into larger, ordered structures. The final architecture of these assemblies would be influenced by factors such as solvent, temperature, and the presence of other interacting molecules.

Chemosensing Mechanisms for Specific Analytes (e.g., Metal Ions, pH)

The photophysical properties of the phenanthridine scaffold, particularly its fluorescence, can be sensitive to its local environment. This property can be exploited to design chemosensors for various analytes, including metal ions and protons (pH).

The mechanism of sensing often involves a change in the electronic structure of the phenanthridine ring upon binding to an analyte. This can lead to a detectable change in the absorption or emission spectrum.

pH Sensing: The nitrogen atom in the phenanthridine ring can be protonated at acidic pH. This can alter the electronic properties of the molecule and, consequently, its fluorescence. For example, in macrocyclic europium and terbium complexes containing a phenanthridine sensitizer, the luminescence of the metal ion is pH-dependent. In the europium complex, protonation of the phenanthridine nitrogen "switches on" the red emission. Conversely, in the terbium complex, protonation "switches off" the green luminescence due to back-energy transfer.

Metal Ion Sensing: Phenanthridine derivatives can be functionalized with specific binding sites for metal ions. Upon coordination of a metal ion, the fluorescence of the phenanthridine fluorophore can be either enhanced ("turn-on") or quenched ("turn-off"). nih.gov This change in fluorescence provides a signal for the presence of the metal ion.

The table below provides examples of phenanthridine-based chemosensors.

| Sensor Type | Analyte | Mechanism |

| Luminescent Europium Complex | pH | N-protonation of the phenanthridine sensitizer leads to a greater than 500-fold enhancement of red emission. |

| Luminescent Terbium Complex | pH | N-protonation of the phenanthridine sensitizer causes quenching of the green luminescence. |

| N-methylated Phenanthridine Complexes | Halide Ions | Metal-based emission is quenched by halide ions. |

| N-methylated Terbium Complex | Molecular Oxygen | Metal-based emission is quenched by molecular oxygen. |

Ix. Phenanthridine 5 Oxide As a Versatile Synthetic Intermediate

Role in the Construction of Diverse Heterocyclic Ring Systems (e.g., Indolizines)

Phenanthridine (B189435) 5-oxide is a key precursor in cycloaddition reactions for synthesizing fused heterocyclic systems. A notable application is its reaction with acetylenic esters, which leads to the formation of indolizine (B1195054) derivatives. Specifically, the condensation of phenanthridine 5-oxide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) serves as a method to produce dibenzo[e,g]indolizine structures. wikipedia.orgnih.gov

The reaction proceeds through an initial 1:1 molar adduct. nih.gov This intermediate can then undergo cyclization upon sublimation to yield dimethyl dibenzo[e,g]indolizine-2,3-dicarboxylate. wikipedia.orgnih.gov Subsequent hydrolysis and decarboxylation of this diester can be performed to furnish the parent dibenzo[e,g]indolizine heterocycle. nih.gov This approach represents a significant method for preparing this specific class of indolizine derivatives. wikipedia.org

Beyond indolizines, phenanthridine 5-oxides react with acetylenic esters to form other heterocyclic structures like pyrrolo[1,2-f]phenanthridines. The reaction initially forms phenanthridinium-5-vinyloxides. researchgate.net When a 6-alkyl group is present on the phenanthridine 5-oxide, these intermediates readily cyclize to produce methoxycarbonylpyrrolo[1,2-f]-phenanthridines. researchgate.net These products can be further modified through hydrolysis and decarboxylation to yield the parent pyrrolo[1,2-f]phenanthridine and its derivatives. researchgate.net

| Reactant | Product Class | Key Intermediate | Reference |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Dibenzo[e,g]indolizines | 1:1 molar adduct | wikipedia.orgnih.gov |

| Acetylenic esters (with 6-alkyl substituent) | Pyrrolo[1,2-f]phenanthridines | Phenanthridinium-5-vinyloxide | researchgate.net |

Utility in the Synthesis of Functionalized Phenanthridine Derivatives

Phenanthridine 5-oxide is an effective starting material for producing functionalized phenanthridine derivatives, particularly through photochemical reactions. nih.gov The irradiation of 6-substituted phenanthridine 5-oxides can induce rearrangement to yield the corresponding 5-substituted phenanthridin-6(5H)-ones in high yields. nih.gov

The course of these photochemical reactions is highly dependent on the solvent used. For instance, when 6-phenylphenanthridine (B3050595) 5-oxide is irradiated in an ethanol (B145695) solution, it rearranges almost quantitatively to 5-phenylphenanthridin-6(5H)-one. nih.gov However, conducting the photolysis in benzene (B151609) leads to a mixture of different products. The proposed mechanism in benzene involves the initial formation of an oxaziridine (B8769555) intermediate, which then undergoes homolysis of the N-O bond to form a diradical that rearranges to the observed products. nih.gov

The nature of the substituent at the 6-position also influences the reaction outcome. For example, irradiation of 6-(α-phenylpropyl)phenanthridine 5-oxide in either ethanol or benzene results in the formation of racemic 5-(α-phenylpropyl)phenanthridin-6(5H)-one. nih.gov The complete loss of optical activity suggests that the migrating group exists as a planar species or one that can rapidly invert during the rearrangement from carbon to nitrogen. nih.gov

| Starting Material | Solvent | Major Product | Reference |

|---|---|---|---|

| 6-Phenylphenanthridine 5-oxide | Ethanol | 5-Phenylphenanthridin-6(5H)-one | nih.gov |

| 6-Phenylphenanthridine 5-oxide | Benzene | Mixture of products | nih.gov |

| 6-(α-Phenylpropyl)phenanthridine 5-oxide | Ethanol or Benzene | Racemic 5-(α-Phenylpropyl)phenanthridin-6(5H)-one | nih.gov |

Applications in Bioorthogonal Chemical Labeling and Bioconjugation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org While phenanthridine 5-oxide itself is not directly used as a bioorthogonal label, the phenanthridine scaffold is a target for synthesis using bioorthogonal strategies, particularly in the development of antitumor prodrugs. researchgate.netnih.gov

A key strategy involves designing ring-opened biaryl precursors that can be triggered to cyclize and form a cytotoxic phenanthridine derivative inside cancer cells. researchgate.netnih.gov This in-cell generation of the active compound is achieved through a bioorthogonal reaction. nih.gov For example, researchers have developed precursors containing a vinyl boronic acid function and a pendant aniline (B41778) group. researchgate.net In the presence of reactive oxygen species (ROS), which are often overproduced in cancer cells, the vinyl boronic acid is converted to a ketone. researchgate.netnih.gov This newly formed ketone then undergoes a rapid and irreversible intramolecular reaction with the aniline to form an imine, completing the cyclization and generating the active phenanthridine scaffold. researchgate.netnih.gov

This approach effectively uses a bioorthogonal trigger (ROS) to initiate the synthesis of a cytotoxic agent at the target site, demonstrating a sophisticated application of bioorthogonal principles for prodrug activation. nih.gov An inactive precursor was shown to generate a cytotoxic phenanthridine that was effective against KB cancer cells, with the cyclization kinetics being extremely rapid inside living cancer spheroids. researchgate.netnih.gov

X. Advanced Analytical and Structural Characterization Techniques

High-Resolution Spectroscopic Methods (e.g., High-Resolution Mass Spectrometry, Advanced NMR)

High-resolution spectroscopic techniques are indispensable for confirming the molecular formula and detailed atomic connectivity of Phenanthridine (B189435), 5-oxide.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the exact mass of a molecule, which in turn allows for the calculation of its elemental composition with high precision. For Phenanthridine, 5-oxide, with a molecular formula of C₁₃H₉NO, the expected exact mass can be calculated and compared against the experimental value obtained via HRMS (ESI). preprints.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉NO | cas.org |

| Calculated Mass [M+H]⁺ | 196.0757 | N/A |

| Observed Mass [M+H]⁺ | Typically within ±5 ppm of calculated mass | preprints.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic ¹H NMR provides initial information, advanced NMR methods are required for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. chemicalbook.comutu.fi Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) reveal correlations between nuclei, allowing for the definitive mapping of the complex, fused-ring structure. researchgate.net For N-oxides, ¹⁷O NMR spectroscopy can also be a powerful, albeit less common, tool to directly probe the oxygen environment, though it often requires isotopic enrichment. chemrxiv.orgrsc.org

Table 2: Expected NMR Spectroscopic Data for this compound

| Technique | Information Obtained | Expected Observations |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | A complex multiplet pattern in the aromatic region (typically δ 7.5-9.5 ppm) corresponding to the 9 protons on the phenanthridine core. Protons closer to the N-oxide group are expected to be shifted downfield. |

| ¹³C NMR | Identifies the number of unique carbon atoms and their chemical environment. | 13 distinct signals corresponding to the carbon atoms of the phenanthridine skeleton. Carbons adjacent to the nitrogen atom (C-6a, C-10a) and the N-oxide group would show characteristic shifts. |

| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Cross-peaks would reveal the connectivity of adjacent protons within each of the benzene (B151609) rings. |

| HSQC | Correlates protons directly to the carbon atoms to which they are attached. | Provides direct ¹H-¹³C one-bond correlations, allowing for the assignment of protonated carbons. |

Chromatographic Separation and Detection Methodologies (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reactants, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the quantitative analysis and purity assessment of N-oxide compounds. rsc.org A reversed-phase HPLC method is typically employed, allowing for the separation of compounds based on their polarity. The separation can be optimized by adjusting the mobile phase composition, column type, and flow rate. researchgate.netjofamericanscience.org Detection is commonly achieved using a Photodiode Array (PDA) detector, which provides spectral information, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. rsc.orgnih.gov

Table 3: Typical HPLC Method Parameters for Analysis of Phenanthridine Derivatives

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | C18 or Phenyl-functionalized silica (B1680970) column | Zorbax phenyl column; Phenomenex C18 rsc.orgjofamericanscience.org |

| Mobile Phase | Gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. | Acetonitrile and 0.075% trifluoroacetic acid in water rsc.org |

| Flow Rate | Typically 0.5 - 1.5 mL/min | 1.0 - 1.5 mL/min rsc.orgjofamericanscience.org |

| Detection | UV-Vis (PDA) or Mass Spectrometry (e.g., QDa) | PDA at 285 nm; Positive scan mode for MS rsc.org |

| Retention Time | The time at which this compound elutes from the column, dependent on exact conditions. | N/A |

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for column chromatography. researchgate.net For this compound, a silica gel plate is typically used as the stationary phase, and the separation is achieved by varying the polarity of the mobile phase. preprints.org

Table 4: General TLC Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | A mixture of a non-polar and a more polar solvent (e.g., petroleum ether/ethyl acetate (B1210297) or chloroform/ethanol). |

| Visualization | UV light (typically at 254 nm), where the compound will appear as a dark spot due to quenching of fluorescence. |

| Rƒ Value | The retention factor, which is characteristic of the compound in a given solvent system. |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. frontiersin.org This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. jsac.or.jp

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the fused aromatic system and the geometry of the N-oxide group. mdpi.com Furthermore, it would provide insight into the crystal packing, identifying any intermolecular interactions such as π-π stacking or hydrogen bonding that govern the supramolecular architecture in the solid state.

Table 5: Data Obtained from X-ray Crystallographic Analysis

| Parameter | Significance |

|---|---|

| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | Defines the symmetry elements within the crystal lattice. |

| Unit Cell Dimensions | Provides the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, N-O). |

| Bond Angles | Angles formed between three connected atoms (e.g., C-N-C, C-N-O). |

| Intermolecular Interactions | Identifies and quantifies non-covalent interactions between adjacent molecules in the crystal lattice. |

Xi. Future Research Trajectories and Emerging Academic Applications

Innovation in Green Chemistry Approaches for Synthesis

The chemical industry's shift towards environmentally benign processes has spurred significant innovation in the synthesis of phenanthridine (B189435) derivatives, including the N-oxide. Modern approaches prioritize mild reaction conditions, the use of non-toxic reagents, and energy efficiency, often employing photochemical and metal-free catalytic systems.

Recent advancements have demonstrated the synthesis of substituted phenanthridines using visible light as a clean energy source. One such system achieves C(sp3)–H activation of simple alkanes with aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant, notable for its mild, environmentally friendly conditions and broad substrate scope dlut.edu.cn. Another green method involves the photocyclization of (E)-N,1-diphenylformimines under ultraviolet light, which proceeds efficiently without the need for transition metal catalysts or protective inert atmospheres researchgate.net.

Furthering the theme of metal-free synthesis, researchers have developed a method for producing phenanthridines from 2-biarylmethanamines that relies on an iodine-supported intramolecular C–H amination and oxidation process, using benign visible light and air acs.orgnih.gov. The oxidation of N-heterocycles to their corresponding N-oxides has also been optimized using a Molybdenum/Phosphorus (Mo/P) catalytic system with hydrogen peroxide as the green terminal oxidant nih.gov. These methods represent a significant step away from classical syntheses that often require harsh conditions and stoichiometric, toxic oxidants.

| Green Synthesis Method | Key Features | Catalyst/Mediator | Oxidant | Energy Source | Reference |

|---|---|---|---|---|---|